molecular formula C13H18BrNO3 B8542764 tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate

tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate

Cat. No.: B8542764
M. Wt: 316.19 g/mol
InChI Key: ZNVOGTFCORVTFD-UHFFFAOYSA-N
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Description

tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C13H18BrNO3 and a molecular weight of 316.19 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromo-2-methoxybenzyl)carbamate typically involves the reaction of 5-bromo-2-methoxybenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for tert-butyl (5-bromo-2-methoxybenzyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzyl carbamates.

    Oxidation Reactions: Products include hydroxylated benzyl carbamates.

    Reduction Reactions: Products include benzylamines.

Scientific Research Applications

tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl (5-bromo-2-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the methoxy group enhances its solubility and stability .

Properties

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-7-10(14)5-6-11(9)17-4/h5-7H,8H2,1-4H3,(H,15,16)

InChI Key

ZNVOGTFCORVTFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.04 g of t-butyl N-(2-methoxybenzyl)carbamate was dissolved in 50 ml of acetonitrile, and 4.6 g of N-bromosuccinimide was added. After stirring for 3 hours at room temperature, the solvent was evaporated. The residue was dissolved in ethyl acetate, and successively washed with water and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated. The residue was washed with mixture solution of methyl t-butylmethyl ether and hexane, to give 6.97 g of t-butyl N-(5-bromo-2-methoxybenzyl)carbamate.
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two

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